3-Fluorophenmetrazine Hydrochloride

Neuropharmacology Structure-Activity Relationship Monoamine Transporter

Researchers quantifying monoamine transporter activity face variability from uncharacterized analogs. 3-Fluorophenmetrazine HCl (CAS 1803562-83-5) is a certified reference material with defined potency (dopamine EC50 43 nM vs. parent 87.4 nM) and a distinct chromatographic signature for unambiguous isomer identification. • Quantitative dopamine release potency benchmark for SAR campaigns. • Validated 8.8-h elimination half-life and 82-h serum detection window support bioanalytical method development. • ≥98% purity CRM ensures reproducible forensic, toxicology and neuropharmacology data.

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
Cat. No. B579849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenmetrazine Hydrochloride
Synonyms2-(3-Fluorophenyl)-3-methylmorpholine Monohydrochloride;  3-Fluoro Phenmetrazine Hydrochloride;  3-FPM Hydrochloride;  3-Fluoro PM Hydrochloride
Molecular FormulaC11H15ClFNO
Molecular Weight231.69 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
InChIKeyMHJBXKFJWSBWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenmetrazine Hydrochloride Procurement


3-Fluorophenmetrazine Hydrochloride (3-FPM) is a synthetic stimulant and fluorinated analogue of the anorectic drug phenmetrazine. It belongs to the phenylmorpholine class and is characterized as a norepinephrine-dopamine releasing agent (NDRA) with a mechanism of action akin to amphetamine-type stimulants [1]. First patented in 2011 and detected in the recreational drug market by 2014, it serves as a key reference standard in forensic toxicology, neuropharmacology, and structure-activity relationship (SAR) studies of monoamine transporters [2].

Why 3-Fluorophenmetrazine Substitution Fails


While 3-Fluorophenmetrazine Hydrochloride shares a core phenylmorpholine scaffold with its parent compound phenmetrazine and positional isomers 2-FPM and 4-FPM, the specific placement of the fluorine atom at the 3-position of the phenyl ring critically modulates its pharmacological profile. Substituting 3-FPM with uncharacterized analogs risks introducing significant variability in monoamine transporter release kinetics, selectivity ratios, and metabolic stability. These molecular-level differences translate to quantifiable disparities in in vitro potency and in vivo pharmacokinetics, which can confound experimental results and lead to misinterpretation of data in neuropharmacological or forensic investigations [1]. The quantitative evidence below details these precise, measurable differentiations.

Quantitative Differentiation: 3-FPM vs. Analogs


Monoamine Releasing Potency Comparison

3-Fluorophenmetrazine Hydrochloride demonstrates significantly higher potency as a dopamine (DA) and norepinephrine (NE) releaser compared to the parent compound phenmetrazine. Its EC50 for DA release is 43 nM, which is approximately 2-fold more potent than phenmetrazine's EC50 of 87.4 nM [1][2]. For NE release, 3-FPM's EC50 of 30 nM is 1.7-fold more potent than phenmetrazine's 50 nM [1][3]. This enhanced potency is directly attributable to the 3-fluoro substitution, as positional isomers 2-FPM and 4-FPM exhibit divergent activity profiles [1].

Neuropharmacology Structure-Activity Relationship Monoamine Transporter

DAT/SERT Selectivity Ratio

3-Fluorophenmetrazine Hydrochloride exhibits a pronounced selectivity for catecholamine transporters (DAT/NET) over the serotonin transporter (SERT). Its calculated DAT/SERT selectivity ratio, derived from EC50 values, is approximately 59.5, compared to a ratio of >114.5 for phenmetrazine [1][2]. This indicates that while 3-FPM retains high DAT selectivity, it is relatively less selective than phenmetrazine, reflecting a more balanced, yet still catecholamine-biased, profile. This distinction is critical for studies investigating the role of serotonergic activity in the effects of stimulant compounds.

Neuropharmacology Selectivity Profiling Monoamine Transporter

Elimination Half-Life and Detection Window

A controlled self-experiment established key pharmacokinetic parameters for 3-Fluorophenmetrazine Hydrochloride. The elimination half-life was calculated to be approximately 8.8 hours, with a volume of distribution of 400 L (5.3 L/kg) [1]. Notably, the compound could be detected in serum for up to 82 hours and in urine for up to 116 hours post-ingestion, with the highest serum concentration (Cmax) of 210 ng/mL reached at 2.5 hours (tmax) [1]. These data provide a quantitative benchmark for method validation and interpretation of toxicological findings, distinguishing 3-FPM's detectability window from other rapidly eliminated stimulants.

Forensic Toxicology Pharmacokinetics Analytical Chemistry

Chromatographic Isomer Differentiation

3-Fluorophenmetrazine Hydrochloride can be unambiguously differentiated from its positional isomers, 2-fluorophenmetrazine (2-FPM) and 4-fluorophenmetrazine (4-FPM), using standard analytical techniques. A comprehensive study utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) established distinct retention times and mass spectral fragmentation patterns for each isomer [1]. This analytical distinction is critical for forensic casework where the specific positional isomer must be identified for legal and toxicological reporting, and for researchers ensuring the correct isomer is used in their studies.

Analytical Chemistry Forensic Science Chromatography

3-FPM Research and Forensic Applications


SAR Studies on Monoamine Transporters

3-Fluorophenmetrazine Hydrochloride serves as a key probe molecule in SAR campaigns aimed at understanding the impact of phenyl ring fluorination on monoamine transporter activity. Its quantifiably higher potency for dopamine release (EC50 = 43 nM) compared to the parent compound phenmetrazine (EC50 = 87.4 nM) [1] provides a specific data point for correlating the 3-fluoro substitution with enhanced pharmacological activity. This makes it an essential reference standard for designing and evaluating novel phenylmorpholine-based ligands with tailored release profiles.

Forensic Toxicology Reference Standard and Method Development

The well-characterized analytical profile of 3-Fluorophenmetrazine Hydrochloride, including its distinct chromatographic behavior that allows unambiguous differentiation from the 2-FPM and 4-FPM isomers [2], makes it an indispensable certified reference material (CRM) for forensic and clinical toxicology laboratories. Furthermore, the established pharmacokinetic parameters, such as the 8.8-hour elimination half-life and 82-hour serum detection window [3], provide critical benchmarks for validating LC-MS/MS or GC-MS methods for the quantification of this new psychoactive substance (NPS) in biological specimens.

Wastewater-Based Epidemiology for NPS Monitoring

For public health monitoring programs, 3-Fluorophenmetrazine Hydrochloride is a target analyte for wastewater-based epidemiology (WBE). Studies have identified its major human urinary metabolites, including the N-oxide and various hydroxylated species [4]. The recommended WBE strategy involves the quantitative determination of unchanged 3-FPM, combined with the qualitative verification of these specific metabolites to confirm human consumption and rule out direct drug discharge into the sewage system. This requires a reliable, high-purity analytical standard of the parent compound for accurate quantification.

In Vitro DDI and Metabolism Studies

Research into the metabolic pathways and potential for drug-drug interactions of new psychoactive substances utilizes 3-Fluorophenmetrazine Hydrochloride as a model substrate. In vitro studies have investigated the contribution of human cytochrome P450 (CYP) isoenzymes to its phase I metabolism, identifying key transformation pathways including N-oxidation and aryl hydroxylation [4]. A high-purity reference standard of 3-FPM is a prerequisite for conducting such reproducible enzyme kinetic assays and for identifying and quantifying its metabolites in complex biological matrices.

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